
3-Chloro-4-methoxybutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methoxybutan-1-ol: is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated alcohol with a methoxy group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-butanol with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloro-1-butanol is replaced by a methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-Methoxybutanoic acid.
Reduction: 3-Methoxybutanol.
Substitution: 3-Methoxy-4-hydroxybutan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-4-methoxybutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of chlorinated alcohols on cellular processes and enzyme activities. It may also be employed in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is utilized in the production of solvents, plasticizers, and other chemical intermediates. Its unique properties make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methoxybutan-1-ol involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates may interact with cellular components, such as proteins and nucleic acids, affecting their function and activity. The exact molecular pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1-butanol: Similar in structure but lacks the methoxy group.
4-Methoxy-1-butanol: Similar in structure but lacks the chlorine atom.
3-Methoxybutan-1-ol: Similar in structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-4-methoxybutan-1-ol is unique due to the presence of both a chlorine atom and a methoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s dual functional groups make it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
59559-21-6 |
|---|---|
Molekularformel |
C5H11ClO2 |
Molekulargewicht |
138.59 g/mol |
IUPAC-Name |
3-chloro-4-methoxybutan-1-ol |
InChI |
InChI=1S/C5H11ClO2/c1-8-4-5(6)2-3-7/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
YBVRRWYFHXRFLX-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
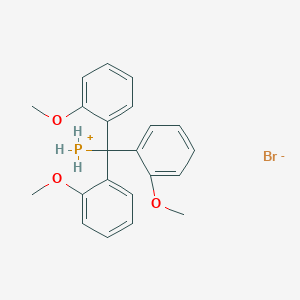

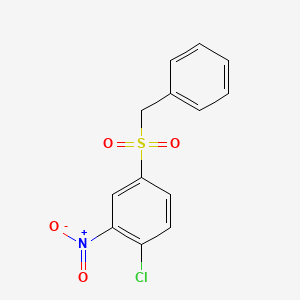
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)


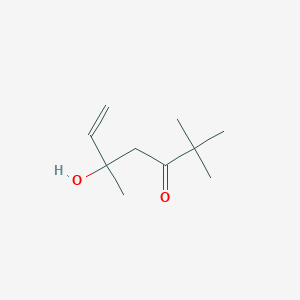
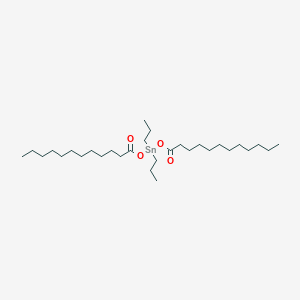
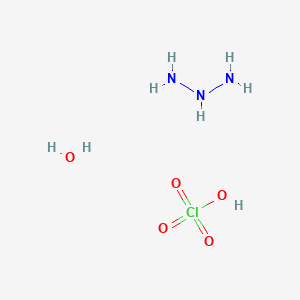
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


